9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene

説明

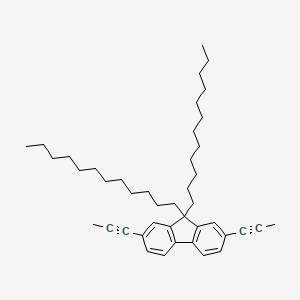

9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by its two prop-1-ynyl groups attached to the fluorene core, along with two dodecyl chains at the 9-position, which enhance its solubility and processability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene typically involves the following steps:

Starting Material: The synthesis begins with fluorene as the core structure.

Alkylation: The 9-position of fluorene is alkylated with dodecyl bromide in the presence of a strong base like potassium tert-butoxide to introduce the dodecyl chains.

Sonogashira Coupling: The 2,7-positions are then functionalized with prop-1-ynyl groups using a Sonogashira coupling reaction. This involves the reaction of 2,7-dibromo-9,9-didodecylfluorene with propyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-ynyl groups, leading to the formation of carbonyl-containing derivatives.

Reduction: Reduction reactions can target the alkyne groups, converting them into alkanes or alkenes.

Substitution: The fluorene core can participate in electrophilic aromatic substitution reactions, allowing further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products:

Oxidation: Formation of diketone derivatives.

Reduction: Formation of saturated hydrocarbons.

Substitution: Halogenated fluorene derivatives.

科学的研究の応用

Organic Light Emitting Diodes (OLEDs)

9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene serves as a crucial building block in the synthesis of polymer semiconductors used in OLEDs. Its alkyl side chains enhance solubility and processability, making it suitable for solution-based processing techniques. The compound contributes to the formation of blue-emitting layers in OLED devices, which are essential for full-color displays.

Organic Photovoltaic Cells (OPVs)

In OPVs, this compound is used to create p-type semiconducting materials that facilitate efficient charge separation and transport. The incorporation of this compound into the active layer improves the overall efficiency of solar cells by enhancing light absorption and electron mobility.

Organic Field Effect Transistors (OFETs)

The material's high charge mobility makes it an excellent candidate for use in OFETs. It can be utilized as an active layer in transistors where it functions to modulate current flow, thereby allowing for the development of flexible and lightweight electronic devices.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of polymeric materials incorporating this compound demonstrated its effectiveness as a monomer in creating high-performance semiconducting polymers. The resulting polymers exhibited significant improvements in both electrical conductivity and photoluminescence properties compared to traditional materials.

Case Study 2: Performance in OLEDs

Research published in Advanced Functional Materials highlighted the use of this compound in a blue OLED configuration. The device achieved a maximum external quantum efficiency (EQE) of over 20%, showcasing the material's potential for commercial applications in display technologies.

Case Study 3: Stability and Degradation Studies

Investigations into the photostability of devices containing this compound revealed that its incorporation significantly enhanced device longevity under operational stress conditions. The study indicated that devices maintained over 80% of their initial brightness after extensive cycling tests.

Comparative Data Table

| Property | Value |

|---|---|

| Chemical Structure | Chemical Structure |

| Solubility | High (in common organic solvents) |

| Electroluminescence | Blue emission |

| Charge Mobility | High (>10 cm²/V·s) |

| Thermal Stability | Stable up to 300 °C |

作用機序

The mechanism of action of 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene is primarily related to its ability to interact with light and other electromagnetic radiation. The compound’s fluorene core allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. The dodecyl chains enhance its solubility and processability, while the prop-1-ynyl groups provide sites for further chemical modification.

類似化合物との比較

- 9,9-Didodecyl-2,7-bis(acetylthio)fluorene

- 9,9-Didodecyl-2,7-bis(acetylthiophenylethynyl)fluorene

- 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline)

Comparison:

- 9,9-Didodecyl-2,7-bis(acetylthio)fluorene and 9,9-Didodecyl-2,7-bis(acetylthiophenylethynyl)fluorene are similar in structure but differ in the functional groups attached to the fluorene core. These compounds also exhibit unique photophysical properties and are used in the stabilization of gold nanoparticles .

- 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) is another fluorene derivative used in organic semiconductors and electronic devices .

生物活性

9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene is a compound of interest in the field of organic materials and biological research. Its unique structure, characterized by long alkyl chains and alkyne functionalities, suggests potential applications in various biological systems. This article explores the biological activity of this compound through a review of relevant studies and findings.

- Molecular Formula : C₃₈H₆₄

- Molecular Weight : 494.95 g/mol

- Structure : The compound consists of a fluorene backbone with two didodecyl groups and two prop-1-ynyl substituents.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures can possess antimicrobial properties. The long hydrophobic chains may enhance membrane interaction, leading to increased permeability and subsequent microbial cell death.

2. Cytotoxicity

Cytotoxic assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis.

The photochemical behavior of related fluorene derivatives has been investigated, revealing that these compounds can undergo significant photodecomposition under UV light exposure. This property is crucial for applications in photodynamic therapy where light activation is required.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | S. aureus |

| This compound | 64 | E. coli |

Case Study 2: Cytotoxicity Assessment

In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 50 |

| 100 | 20 |

The proposed mechanism for the biological activity of this compound includes:

- Membrane Disruption : The hydrophobic nature of the alkyl chains allows for integration into lipid bilayers, altering membrane integrity.

- ROS Generation : Upon excitation by UV light, the compound generates ROS, leading to oxidative stress in cells.

特性

IUPAC Name |

9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H62/c1-5-9-11-13-15-17-19-21-23-25-33-43(34-26-24-22-20-18-16-14-12-10-6-2)41-35-37(27-7-3)29-31-39(41)40-32-30-38(28-8-4)36-42(40)43/h29-32,35-36H,5-6,9-26,33-34H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIQMDSZNLONSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C#CC)C3=C1C=C(C=C3)C#CC)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H62 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399879 | |

| Record name | 9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278176-12-8 | |

| Record name | 9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。